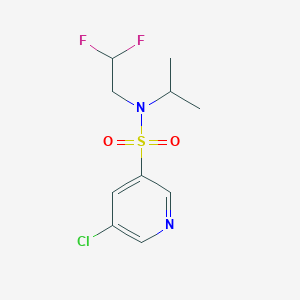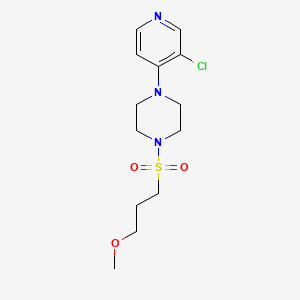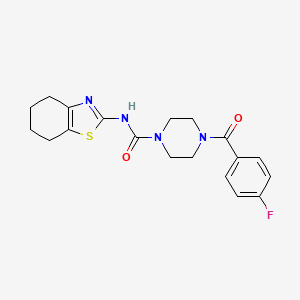![molecular formula C20H29N5O2 B7051983 (6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7051983.png)
(6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a propan-2-yloxy group and a piperazine ring linked to a trimethylpyrazolylmethyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the propan-2-yloxy group. The piperazine ring is then synthesized and linked to the pyridine derivative through a series of nucleophilic substitution reactions. The final step involves the attachment of the trimethylpyrazolylmethyl group to the piperazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques. The process may also be automated to ensure consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like sodium azide (NaN₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, (6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone can be used as a probe to study enzyme interactions and cellular processes. Its structure enables it to interact with various biological targets, making it useful in biochemical assays.
Medicine
The compound’s potential medicinal applications include acting as a lead compound for drug development. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-14(2)27-19-8-6-7-18(21-19)20(26)25-11-9-24(10-12-25)13-17-15(3)22-23(5)16(17)4/h6-8,14H,9-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIDKPZRLUOEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=NC(=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-chlorophenyl)-3-oxo-3-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]acetamide](/img/structure/B7051902.png)
![1-(4-Acetylpiperazin-1-yl)-3-[[6-(trifluoromethyl)pyridazin-3-yl]amino]propan-1-one](/img/structure/B7051906.png)
![5-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051916.png)
![N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7051923.png)
![5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine](/img/structure/B7051934.png)
![2-Ethyl-1-[4-(pyrazin-2-ylamino)piperidin-1-yl]butan-1-one](/img/structure/B7051942.png)


![N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B7051964.png)

![[4-(6-Methylpyridazin-3-yl)-1,4-diazepan-1-yl]-(6-propan-2-yloxypyridin-2-yl)methanone](/img/structure/B7051979.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide](/img/structure/B7051980.png)
![1,3-Dimethyl-6-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7051995.png)
![N-methyl-3-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propane-1-sulfonamide](/img/structure/B7052000.png)
